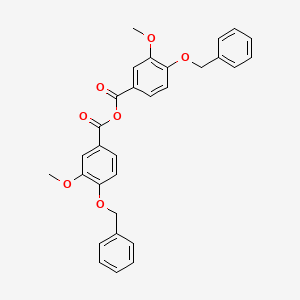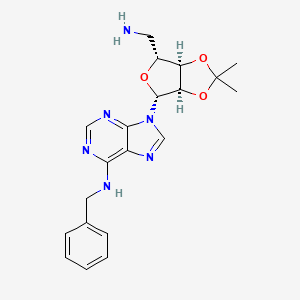
Pentaphospholane, pentakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphospholane, pentakis(trifluoromethyl)- is a chemical compound with the molecular formula C₅F₁₅P₅ and a molecular weight of 499.8984 g/mol . This compound is characterized by the presence of five phosphorus atoms and five trifluoromethyl groups, making it a unique and interesting subject of study in the field of chemistry.
Preparation Methods
The synthesis of pentaphospholane, pentakis(trifluoromethyl)- involves several steps. One of the key methods reported involves the reaction of perfluoro-2-phosphapropene with amines . The reaction conditions typically include the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of specialized equipment and reagents to handle the highly reactive nature of the compound.
Chemical Reactions Analysis
Pentaphospholane, pentakis(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of phosphorus oxides, while substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups.
Scientific Research Applications
Pentaphospholane, pentakis(trifluoromethyl)- has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds . In biology and medicine, its unique structure and reactivity make it a potential candidate for the development of new pharmaceuticals and diagnostic agents. In the industrial sector, it is used in the production of specialized materials and coatings that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of pentaphospholane, pentakis(trifluoromethyl)- involves its ability to participate in various chemical reactions due to the presence of highly electronegative trifluoromethyl groups and reactive phosphorus atoms . These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Pentaphospholane, pentakis(trifluoromethyl)- can be compared with other similar compounds such as trifluoromethylphosphines and fluorophosphaalkenes . These compounds also contain phosphorus and fluorine atoms, but differ in their structure and reactivity. For example, trifluoromethylphosphines have a single phosphorus atom bonded to three trifluoromethyl groups, while fluorophosphaalkenes contain a phosphorus-carbon double bond with fluorine substituents. The unique structure of pentaphospholane, pentakis(trifluoromethyl)-, with its five phosphorus atoms and five trifluoromethyl groups, gives it distinct chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
745-23-3 |
|---|---|
Molecular Formula |
C5F15P5 |
Molecular Weight |
499.90 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(trifluoromethyl)pentaphospholane |
InChI |
InChI=1S/C5F15P5/c6-1(7,8)21-22(2(9,10)11)24(4(15,16)17)25(5(18,19)20)23(21)3(12,13)14 |
InChI Key |
ZSZKJOZHKWSTCX-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)P1P(P(P(P1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


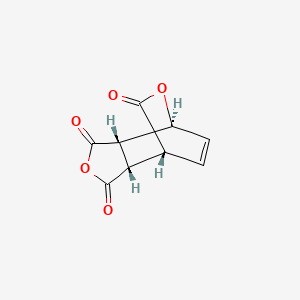
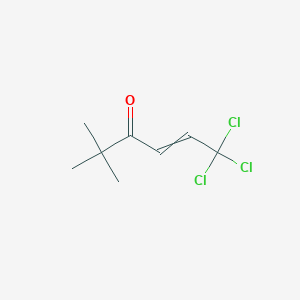
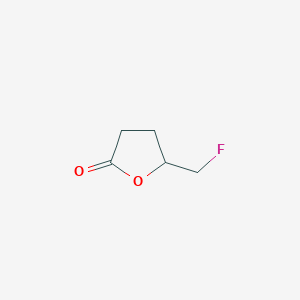
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
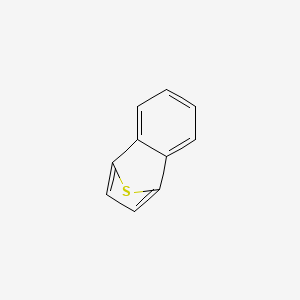
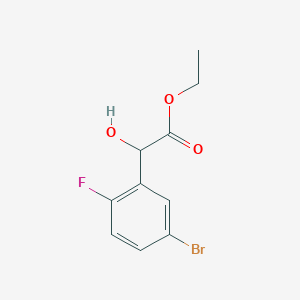
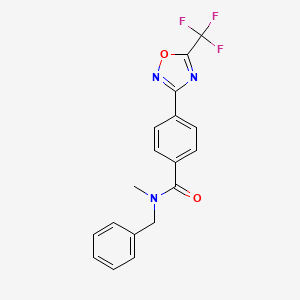
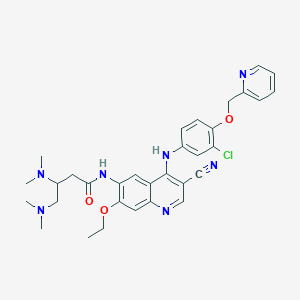
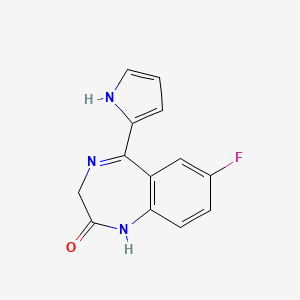
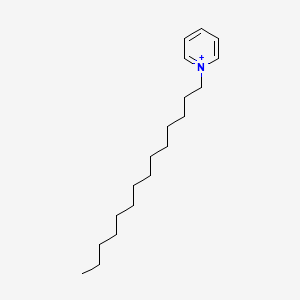

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
